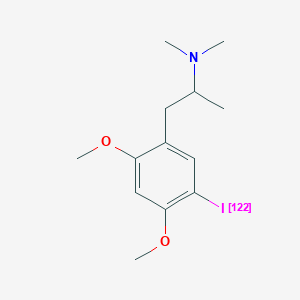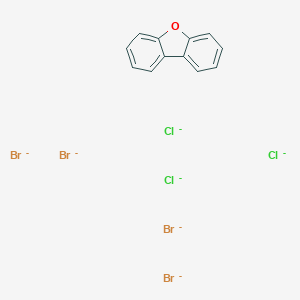
Dibenzofuran, tetrabromotrichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran, tetrabromotrichloro- (DBFTC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a complex process that involves multiple steps and requires specialized equipment and expertise. In
Aplicaciones Científicas De Investigación
Dibenzofuran, tetrabromotrichloro- has a wide range of potential scientific research applications, including its use as a flame retardant, plasticizer, and lubricant additive. Dibenzofuran, tetrabromotrichloro- has been shown to be effective in reducing the flammability of materials, making it a valuable tool in the development of fire-resistant materials. In addition, Dibenzofuran, tetrabromotrichloro- has been used as a plasticizer in the production of polymers, improving their flexibility and durability. Finally, Dibenzofuran, tetrabromotrichloro- has been used as a lubricant additive, reducing friction and wear in mechanical systems.
Mecanismo De Acción
The mechanism of action of Dibenzofuran, tetrabromotrichloro- is complex and not fully understood. However, it is believed that Dibenzofuran, tetrabromotrichloro- acts as a flame retardant by releasing bromine radicals when exposed to heat, which react with free radicals produced during the combustion process. This reaction produces stable brominated compounds, which act as a barrier to prevent further combustion.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro- are not well understood, and more research is needed in this area. However, studies have shown that Dibenzofuran, tetrabromotrichloro- can accumulate in the environment and have potential toxic effects on aquatic organisms. In addition, Dibenzofuran, tetrabromotrichloro- has been shown to have estrogenic effects, which can lead to adverse health effects in humans and animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dibenzofuran, tetrabromotrichloro- in lab experiments include its unique properties, such as its flame retardant and plasticizing effects. However, the synthesis of Dibenzofuran, tetrabromotrichloro- is a complex and time-consuming process that requires specialized equipment and expertise. In addition, Dibenzofuran, tetrabromotrichloro- can be expensive to produce, which may limit its use in some research applications.
Direcciones Futuras
There are many potential future directions for research on Dibenzofuran, tetrabromotrichloro-. One area of research could focus on developing more efficient and cost-effective synthesis methods for Dibenzofuran, tetrabromotrichloro-. In addition, more research is needed to understand the biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro-, particularly its potential toxicity and estrogenic effects. Finally, research could focus on developing new applications for Dibenzofuran, tetrabromotrichloro-, such as its use in the development of new flame retardant materials or as a lubricant additive in new mechanical systems.
Conclusion:
In conclusion, Dibenzofuran, tetrabromotrichloro- is a complex chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of Dibenzofuran, tetrabromotrichloro- is a time-consuming and expensive process that requires specialized equipment and expertise. Dibenzofuran, tetrabromotrichloro- has a wide range of potential scientific research applications, including its use as a flame retardant, plasticizer, and lubricant additive. However, more research is needed to understand the biochemical and physiological effects of Dibenzofuran, tetrabromotrichloro- and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of Dibenzofuran, tetrabromotrichloro- is a complex process that involves multiple steps and requires specialized equipment and expertise. The first step involves the synthesis of dibenzofuran, which is then brominated to form tetrabromodibenzofuran. This compound is then chlorinated to form tetrabromotrichlorodibenzofuran. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The synthesis of Dibenzofuran, tetrabromotrichloro- is a time-consuming and expensive process that requires careful attention to detail and strict adherence to safety protocols.
Propiedades
Número CAS |
107207-41-0 |
|---|---|
Nombre del producto |
Dibenzofuran, tetrabromotrichloro- |
Fórmula molecular |
C12H8Br4Cl3O-7 |
Peso molecular |
594.2 g/mol |
Nombre IUPAC |
dibenzofuran;tetrabromide;trichloride |
InChI |
InChI=1S/C12H8O.4BrH.3ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;/h1-8H;7*1H/p-7 |
Clave InChI |
ZRBFRENNSJKXLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] |
Sinónimos |
Tetrabromotrichlorodibenzofuran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



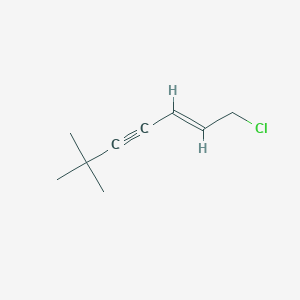
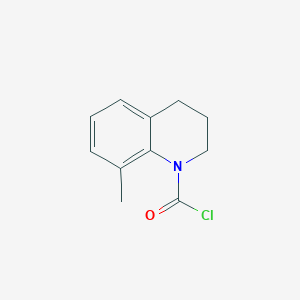

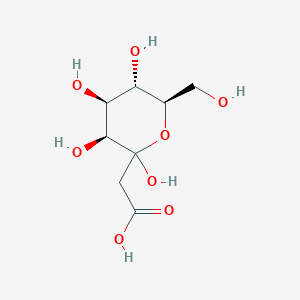
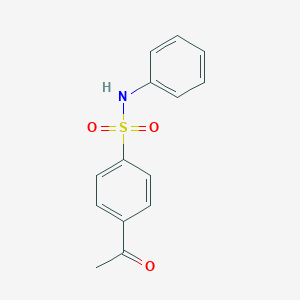
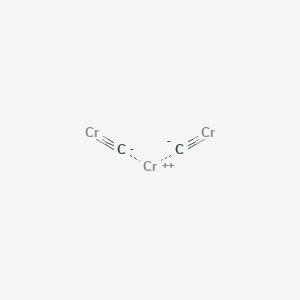

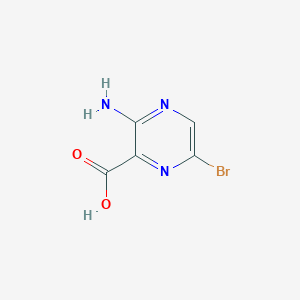
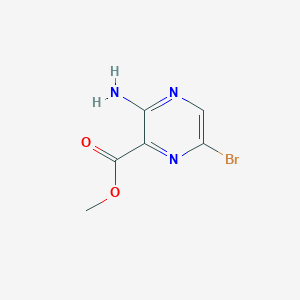
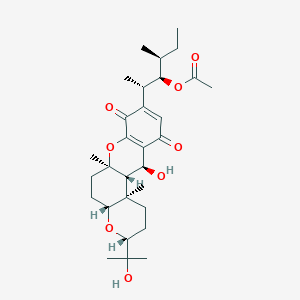
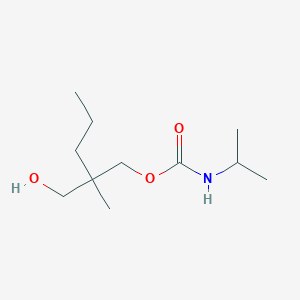
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
